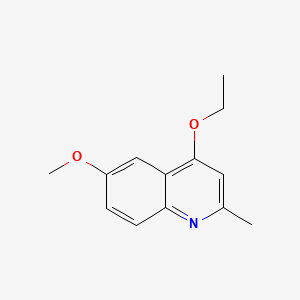

4-Ethoxy-6-methoxy-2-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100372-30-3 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.268 |

IUPAC Name |

4-ethoxy-6-methoxy-2-methylquinoline |

InChI |

InChI=1S/C13H15NO2/c1-4-16-13-7-9(2)14-12-6-5-10(15-3)8-11(12)13/h5-8H,4H2,1-3H3 |

InChI Key |

PFMVDACDHIAQOH-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)OC)C |

Synonyms |

Quinaldine, 4-ethoxy-6-methoxy- (6CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Ethoxy 6 Methoxy 2 Methylquinoline and Analogues

Established Synthetic Routes to Substituted Quinoline (B57606) Cores

The quinoline ring is a privileged scaffold in medicinal chemistry and materials science, leading to the development of numerous synthetic methods for its construction. These range from century-old name reactions to modern transition-metal-catalyzed processes.

Several classical name reactions provide the foundation for quinoline synthesis, often involving the cyclization of aniline (B41778) derivatives with carbonyl compounds. These methods remain relevant for their simplicity and ability to generate a wide array of substituted quinolines.

Skraup Synthesis : This reaction produces quinoline from aniline, sulfuric acid, glycerol (B35011), and an oxidizing agent. pharmaguideline.com The dehydration of glycerol by sulfuric acid forms acrolein in situ, which then undergoes a Michael addition with aniline. pharmaguideline.comiipseries.org Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones (or aldehydes/ketones that can form them in situ) reacting with anilines in the presence of an acid catalyst, often hydrochloric acid. iipseries.orgnih.gov

Combes Synthesis : This method involves the reaction of an arylamine with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized under acidic conditions (e.g., sulfuric acid) to yield a 2,4-disubstituted quinoline. pharmaguideline.comiipseries.org

Conrad-Limpach-Knorr Synthesis : This reaction between anilines and β-ketoesters can yield either 4-quinolones or 2-quinolones depending on the reaction temperature. pharmaguideline.com At lower temperatures, a β-amino acrylate (B77674) is formed, which cyclizes to a 4-quinolone (4-hydroxyquinoline). pharmaguideline.comnih.gov This route is particularly pertinent for the synthesis of precursors to 4-alkoxyquinolines.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.comnih.gov It is a straightforward method for producing substituted quinolines, often catalyzed by base or acid. pharmaguideline.comorganic-chemistry.org

Gould-Jacobs Reaction : This process is especially useful for preparing 4-hydroxyquinolines. It begins with the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form a quinoline-3-carboxylate ester, which can then be saponified and decarboxylated. nih.govrsc.orgacs.org

Table 1: Overview of Classical Quinoline Synthesis Reactions

| Reaction Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidant | Unsubstituted or Substituted Quinolines | Harsh conditions, uses in situ generated acrolein. pharmaguideline.comnih.gov |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | 2- and/or 4-Substituted Quinolines | More versatile than Skraup, uses pre-formed carbonyls. iipseries.orgnih.gov |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl Compound | 2,4-Disubstituted Quinolines | Acid-catalyzed cyclization of a β-amino enone intermediate. pharmaguideline.comiipseries.org |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinolines (4-Quinolones) | Temperature-dependent; key route for 4-alkoxyquinoline precursors. pharmaguideline.comnih.gov |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Substituted Quinolines | Convergent synthesis, forms two bonds in one sequence. pharmaguideline.comnih.gov |

| Gould-Jacobs | Aniline, Ethoxymethylenemalonate Ester | 4-Hydroxyquinoline-3-carboxylates | Multi-step sequence involving cyclization and decarboxylation. nih.govrsc.org |

Modern synthetic chemistry increasingly relies on transition metal catalysis for the efficient and site-selective functionalization of heterocyclic cores like quinoline. acs.orgnih.gov These methods are valuable for late-stage modification, allowing for the introduction of various substituents onto a pre-formed quinoline ring. acs.org

Catalysts based on palladium, rhodium, copper, nickel, and cobalt have been extensively used. mdpi.comrsc.org Key strategies include:

C-H Activation/Functionalization : This atom-economical approach involves the direct coupling of a C-H bond on the quinoline ring with a reaction partner. acs.orgnih.gov For instance, rhodium and ruthenium catalysts can facilitate the C-H activation of anilines for subsequent annulation with alkynes or other building blocks to form quinolines. mdpi.com The nitrogen atom in the quinoline ring can act as a directing group to guide the metal catalyst to specific positions, such as C8. acs.orgnih.gov

Cross-Coupling Reactions : Halogenated quinolines serve as excellent substrates for well-known cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, alkyl, and amino groups, among others.

Cascade Reactions : Transition metals can catalyze a sequence of reactions in a single pot. For example, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid has been developed for the direct synthesis of 2-substituted quinolines. organic-chemistry.org Similarly, cobalt has been used to catalyze the C-H activation, carbonylation, and cyclization of anilines and ketones to afford quinoline derivatives. nih.gov

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time, reagents, and minimizing waste. Several one-pot methods for quinoline synthesis have been developed. acs.orgnih.gov These often involve multi-component reactions where three or more starting materials combine in a single operation to form the complex quinoline product.

An example is the iron(III) chloride-catalyzed three-component reaction of anilines, aldehydes, and nitroalkanes, which proceeds through a domino aza-Henry reaction, cyclization, and denitration sequence to produce substituted quinolines in high yields. rsc.org Another approach involves the in situ reduction of an o-nitroarylcarbaldehyde to the corresponding amine, which then undergoes a Friedländer condensation with a ketone, all within the same reaction vessel. organic-chemistry.org Such strategies offer significant advantages in terms of operational simplicity and efficiency. organic-chemistry.orgrsc.org

Synthesis of Key Intermediates for 4-Ethoxy-6-methoxy-2-methylquinoline Construction

The synthesis of the title compound logically proceeds through two key intermediates: a 4-hydroxyquinoline (B1666331) derivative, which is then converted to a more reactive 4-haloquinoline precursor.

The intermediate 6-methoxy-2-methylquinolin-4-ol (B94542) is a cornerstone for the synthesis of this compound. Its synthesis is typically achieved via the Conrad-Limpach reaction.

In a reported procedure, 4-methoxyaniline is reacted with ethyl acetoacetate (B1235776). atlantis-press.comresearchgate.net This condensation is followed by a high-temperature cyclization, often using a high-boiling point solvent or a catalyst like polyphosphoric acid, to induce ring closure and form the 4-quinolone product. atlantis-press.comresearchgate.net

Table 2: Synthesis of 6-Methoxy-2-methylquinolin-4-ol

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|

| Cyclization | 4-Methoxyaniline, Ethyl Acetoacetate | Polyphosphoric acid, 170 °C | 6-Methoxy-2-methylquinolin-4-ol | atlantis-press.com, researchgate.net |

This intermediate exists in tautomeric equilibrium with its 4-hydroxyquinoline form, but the quinolone form generally predominates.

To introduce the ethoxy group at the 4-position, the hydroxyl group of 6-methoxy-2-methylquinolin-4-ol must first be converted into a better leaving group, typically a halogen. Chlorination is the most common method.

The 4-quinolone intermediate is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-Dimethylformamide (DMF). atlantis-press.comresearchgate.net This reaction converts the 4-hydroxyl group into a 4-chloro substituent, yielding 4-chloro-6-methoxy-2-methylquinoline (B1597386) . This halogenated derivative is a highly valuable intermediate, primed for nucleophilic substitution. chemicalbook.com The subsequent reaction with sodium ethoxide would displace the chloride to form the final product, this compound.

Specific Synthetic Strategies for Introducing Alkoxy Moieties

The synthesis of alkoxy-substituted quinolines, such as this compound, is achieved through precise chemical strategies. The incorporation of the methoxy (B1213986) group at the C6 position and the ethoxy group at the C4 position typically involves distinct synthetic steps, often relying on either the construction of the quinoline ring from an already substituted precursor or the direct functionalization of a pre-formed quinoline core.

Etherification Reactions at Quinoline Positions 4 and 6

The introduction of alkoxy groups onto the quinoline scaffold is highly position-dependent, exploiting the different chemical reactivities of the benzene (B151609) and pyridine (B92270) rings within the fused system.

Position 6 (Benzene Ring): The methoxy group at the C6 position is most commonly integrated by utilizing a starting material that already contains this functionality. A prevalent strategy involves beginning the synthesis with a methoxy-substituted aniline, such as 4-methoxyaniline (p-anisidine). This precursor undergoes a cyclization reaction to form the quinoline ring system, thereby ensuring the methoxy group is correctly placed at the C6 position. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate, starts from 4-methoxyaniline, which is cyclized with ethyl acetoacetate. atlantis-press.com This approach circumvents the challenges associated with the direct functionalization of the less reactive C6 position on an unsubstituted quinoline ring. nih.gov

Position 4 (Pyridine Ring): The introduction of an ethoxy group at the C4 position is typically accomplished through one of two primary etherification methods:

Nucleophilic Aromatic Substitution (SNAr): This is a highly effective and widely used method that relies on a precursor containing a good leaving group, most commonly a halogen like chlorine, at the C4 position. The pyridine ring of quinoline is electron-deficient, which makes the C4 position particularly susceptible to attack by nucleophiles. researchgate.netstackexchange.com The synthesis first involves creating a 4-chloro-6-methoxy-2-methylquinoline intermediate. atlantis-press.com This intermediate is then treated with a strong nucleophile, such as sodium ethoxide (NaOEt), in an appropriate solvent like ethanol (B145695). The ethoxide ion displaces the chloride ion to form the desired 4-ethoxy ether linkage. The reactivity of halogenated quinolines at position 4 makes this a straightforward and high-yielding substitution. quimicaorganica.org

Williamson Ether Synthesis: An alternative route involves the etherification of a 4-hydroxyquinoline (a quinolin-4-one) intermediate. The 4-hydroxyquinoline, which exists in tautomeric equilibrium with the quinolin-4-one form, can be deprotonated with a base to form a nucleophilic phenoxide-like anion. This anion then reacts with an ethylating agent, such as diethyl sulfate (B86663) or an ethyl halide (e.g., ethyl iodide), to yield the 4-ethoxyquinoline (B1607466) product. This method is analogous to the methylation of 4-hydroxyquinolines using dimethyl sulfate, a process shown to be effective for producing 4-methoxyquinolines. google.com

Optimization of Reaction Conditions for Ethoxy and Methoxy Group Incorporation

To maximize the efficiency and yield of these etherification reactions, careful optimization of the reaction conditions is essential.

For 4-Ethoxy Group Incorporation (via SNAr): The success of the nucleophilic substitution of a 4-chloroquinoline (B167314) with ethoxide depends on several factors. The choice of solvent is crucial; typically, ethanol is used as it can also serve as the source for the ethoxide nucleophile when a base like sodium metal is added. Aprotic polar solvents such as N,N-Dimethylformamide (DMF) can also be employed to enhance the reaction rate. Temperature is another key variable; while some reactions proceed at room temperature, gentle heating is often applied to ensure complete conversion in a reasonable timeframe.

| Parameter | Condition | Purpose |

| Nucleophile | Sodium Ethoxide (NaOEt) | Provides the ethoxy group for substitution. |

| Solvent | Ethanol, DMF | Dissolves reactants and can facilitate the reaction. |

| Temperature | Room Temp. to Reflux | Controls the rate of reaction to ensure completion. |

For 4-Ethoxy Group Incorporation (via Williamson Synthesis): The etherification of a 4-hydroxyquinoline requires careful selection of the base, ethylating agent, and solvent. A strong base, such as sodium hydride (NaH), is effective for the complete deprotonation of the hydroxyl group. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures. Diethyl sulfate is a highly reactive ethylating agent, often preferred over ethyl halides. The reaction is typically performed in an aprotic polar solvent like DMF or acetonitrile (B52724) to avoid competing reactions. A Japanese patent highlighted the use of an amide solvent for a similar methylation, which improved both the yield and the operability of the reaction. google.com

| Parameter | Reagent/Condition | Rationale |

| Substrate | 4-Hydroxy-6-methoxy-2-methylquinoline | The hydroxyl group is the site of etherification. |

| Base | NaH, K₂CO₃ | Deprotonates the hydroxyl group to form a nucleophile. |

| Ethylating Agent | Diethyl sulfate, Ethyl iodide | Provides the ethyl group for the ether linkage. |

| Solvent | DMF, Acetonitrile | Aprotic polar solvent favors the SN2 reaction. |

For 6-Methoxy Group Incorporation: Since this group is generally introduced via a substituted aniline precursor, optimization focuses on the initial ring-forming condensation and cyclization reactions (e.g., Doebner-von Miller, Combes, or Skraup synthesis). wikipedia.org In the synthesis of a 6-methoxy-2-methylquinoline derivative, reaction conditions for the cyclization step involved using polyphosphoric acid as a catalyst at an elevated temperature of 170 °C. atlantis-press.com The choice of acid catalyst, temperature control, and reaction duration are critical parameters that must be optimized to achieve high yields for this foundational step.

Regioselective Functionalization and Advanced Synthetic Approaches

The ability to selectively introduce functional groups at specific positions on the quinoline ring is fundamental to the synthesis of complex derivatives. This regioselectivity is governed by the electronic properties of the heterocyclic system.

The quinoline nucleus behaves as a system with two distinct rings: the electron-rich carbocyclic (benzene) ring and the electron-deficient heterocyclic (pyridine) ring. researchgate.net This electronic differentiation dictates the site of chemical attack:

Electrophilic Substitution: Reactions with electrophiles, such as nitration or sulfonation, preferentially occur on the benzene ring, primarily at the C5 and C8 positions. stackexchange.com

Nucleophilic Substitution: Reactions with nucleophiles are directed towards the electron-deficient pyridine ring, occurring almost exclusively at the C2 and C4 positions, especially when a good leaving group is present. researchgate.netquimicaorganica.org

This inherent regioselectivity is exploited in the synthesis of this compound. The 6-methoxy group is installed by starting with a substituted benzene derivative (4-methoxyaniline), while the 4-ethoxy group is introduced by taking advantage of the high reactivity of the C4 position towards nucleophilic attack.

Beyond these classical methods, advanced synthetic strategies offer new pathways to quinoline analogues:

Gould-Jacobs Reaction: This powerful method involves reacting an aniline with ethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis and decarboxylation. wikipedia.orgacs.org It provides excellent access to 4-hydroxyquinolines, which are key precursors for 4-alkoxy derivatives.

Metal-Free Condensation: A modern, efficient, and mild approach for synthesizing 2-methylquinolines involves the condensation of anilines with vinyl ethers, using a catalytic amount of iodine. researchgate.net This method avoids the use of metals and can be adapted for various substituted anilines and vinyl ethers to produce a library of quinoline analogues.

C-H Functionalization: While still a developing field, transition-metal-catalyzed C-H activation represents a cutting-edge strategy for functionalizing quinolines. These methods aim to directly convert a C-H bond to a C-O bond, offering a more atom-economical route. However, achieving regioselectivity for distal positions like C6 without a directing group remains a significant synthetic challenge. nih.gov

These advanced approaches provide versatile tools for chemists to construct a wide array of substituted quinolines for further study and application.

Computational and Theoretical Investigations of 4 Ethoxy 6 Methoxy 2 Methylquinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. For quinoline (B57606) derivatives, these methods elucidate structure-property relationships, which are crucial for designing new materials and therapeutic agents. mdpi.commdpi.com

DFT is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net This process involves finding the minimum energy state on the potential energy surface. From this optimized structure, harmonic vibrational frequencies can be calculated. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to the observed spectral bands. researchgate.netresearchgate.net For a molecule like 4-Ethoxy-6-methoxy-2-methylquinoline, this would involve calculating the vibrational modes associated with the quinoline core and its ethoxy, methoxy (B1213986), and methyl substituents. However, specific optimized coordinates and calculated vibrational frequency tables for this compound are not available in the current body of literature.

TD-DFT is the standard method for studying the electronic excited states of molecules. rsc.org It allows for the calculation of the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govaksci.com This analysis is critical for understanding the photophysical properties of compounds and is widely applied to organic molecules intended for optical applications. mdpi.comnih.gov A TD-DFT study on this compound would provide a theoretical UV-Vis spectrum, but such specific data has not been published.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability, reactivity, and electronic properties. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For quinoline derivatives, the nature and position of substituents significantly influence the energies and distributions of these orbitals. mdpi.com Although FMO analysis is standard, specific HOMO-LUMO energy values and distribution maps for this compound are not documented.

Table 1: Illustrative Data for FMO Analysis (Hypothetical)

| Parameter | Value (eV) | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO |

Note: This table is for illustrative purposes only. No published data exists for this specific compound.

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution within a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.netsigmaaldrich.com Green areas are neutral. The MEP surface provides a visual representation of a molecule's reactivity and intermolecular interaction sites, such as hydrogen bonding. researchgate.net An MEP analysis of this compound would identify the electron-rich nitrogen atom and oxygen atoms as potential sites for interaction, but a specific calculated surface is not available.

Table 2: Illustrative Data from NBO Analysis (Hypothetical)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| - | - | - |

| - | - | - |

Note: This table is for illustrative purposes only, showing the type of data generated from NBO analysis. No published data exists for this specific compound.

Fukui functions are used within DFT to determine which atoms in a molecule are most likely to be involved in a chemical reaction. researchgate.net This analysis identifies the sites most susceptible to nucleophilic attack (where an electron is accepted), electrophilic attack (where an electron is donated), and radical attack. mdpi.comresearchgate.net By quantifying the change in electron density at each atomic site upon the addition or removal of an electron, Fukui functions provide a more detailed picture of local reactivity than MEP analysis alone. While this is a powerful predictive tool for understanding the chemical behavior of quinoline derivatives, a Fukui function analysis for this compound has not been performed in published studies.

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, an MD simulation would provide detailed insights into its conformational landscape and stability.

The process would involve placing the molecule in a simulated physiological environment, typically a box of water molecules with appropriate ions. The forces between all atoms are then calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over a set period, usually nanoseconds to microseconds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com These models are instrumental in predicting the activity of new, unsynthesized compounds. nih.govresearchgate.net

To build a QSAR model for a series of compounds including this compound, a diverse set of molecular descriptors would first be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. They can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints. These describe the atom-atom connectivity.

3D Descriptors: These relate to the three-dimensional conformation of the molecule and include descriptors of molecular shape and volume.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity, and electronic descriptors such as dipole moment and partial charges on atoms. pensoft.net

Once the descriptors are calculated for a training set of quinoline derivatives with known biological activities, a mathematical model is developed using statistical methods. mdpi.com Common techniques include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Machine Learning algorithms such as Support Vector Machines (SVM), Random Forest, and Artificial Neural Networks. nih.gov

The resulting QSAR model is an equation that can predict the biological activity of a compound based on its calculated descriptors.

To ensure the model is robust and has predictive power, it must be rigorously validated. mdpi.com Standard validation techniques include:

Internal Validation: Typically using cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set. The statistical quality is often judged by the cross-validated R-squared (q²). nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive R-squared (R²pred) is a common metric for this. nih.gov

A well-validated QSAR model can then be used to predict the activity of novel quinoline derivatives, including isomers or analogues of this compound, thereby guiding synthetic efforts toward more potent compounds.

Molecular Docking Studies for Receptor Interaction Profiling (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. nih.gov

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be generated and optimized for its geometry.

A docking algorithm then samples a large number of possible orientations and conformations of the ligand within the protein's binding site. Each of these "poses" is scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode. This allows for the prediction of how this compound might bind to a specific biological target.

Analysis of the best-docked pose reveals the specific interactions between the ligand and the protein's amino acid residues. These interactions are crucial for molecular recognition and binding. Common types of interactions that would be analyzed for this compound include:

Hydrogen Bonds: The nitrogen atom in the quinoline ring or the oxygen atoms of the ethoxy and methoxy groups could act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic quinoline core and the alkyl chains of the ethoxy and methyl groups can form hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic quinoline ring can engage in π-π stacking or T-shaped π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Van der Waals Interactions: General attractive or repulsive forces between the ligand and the protein.

By identifying these key interactions, researchers can understand the structural basis for the compound's potential biological activity and propose modifications to enhance its binding affinity and selectivity.

Computational Pharmacokinetic Predictions (In Silico ADME - excluding toxicity)

In the early stages of drug discovery and development, the evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial to predict its pharmacokinetic behavior in the body. nih.govresearchgate.net In silico, or computational, methods provide a rapid and cost-effective means to estimate these properties before a compound is synthesized or tested in vitro or in vivo. nih.gov This section focuses on the computational pharmacokinetic predictions for this compound, a compound of interest for its potential biological activities.

The predictions presented herein are derived from established quantitative structure-activity relationship (QSAR) models and a comparative analysis with structurally similar compounds. These models utilize the chemical structure of a molecule to predict its pharmacokinetic properties. nih.govnih.gov

Computational Prediction of Absorption Characteristics

The absorption of a drug, particularly after oral administration, is a critical determinant of its bioavailability. Key parameters predicted computationally include human intestinal absorption (HIA) and permeability through Caco-2 cells, a cell line commonly used as an in vitro model of the human intestinal epithelium. nih.govnih.govresearchgate.net

Human Intestinal Absorption (HIA): Based on its physicochemical properties, this compound is predicted to have high human intestinal absorption. This prediction is based on general models where compounds with favorable lipophilicity and a limited number of hydrogen bond donors and acceptors tend to be well-absorbed. rsc.orgnih.govmdpi.com The quinoline core provides a scaffold that is often associated with good membrane permeability. nih.gov

Caco-2 Permeability: The predicted Caco-2 permeability for this compound is in the moderate to high range. Models for Caco-2 permeability often consider factors such as molecular weight, lipophilicity (logP), and polar surface area (PSA). nih.govrsc.orgdigitellinc.com The presence of the ethoxy and methoxy groups contributes to the lipophilicity of the molecule, which generally favors passive diffusion across cell membranes. sigmaaldrich.com

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (% HIA) | > 90% | High absorption from the gastrointestinal tract is expected. |

| Caco-2 Permeability (Papp, cm/s) | 10-20 x 10-6 | Moderate to high permeability across the intestinal epithelium is likely. |

Computational Prediction of Distribution Parameters

Following absorption, a compound's distribution throughout the body is governed by several factors, including its ability to cross biological barriers like the blood-brain barrier (BBB), its volume of distribution (VD), and the extent to which it binds to plasma proteins. osti.govtandfonline.com

Blood-Brain Barrier (BBB) Penetration: Computational models predict that this compound is likely to cross the blood-brain barrier. nih.govfda.gov QSAR models for BBB penetration often penalize molecules with high polar surface area and large size, while favoring lipophilicity. bohrium.comosti.govfrontiersin.org The lipophilic character imparted by the quinoline ring and the alkoxy substituents suggests potential for CNS penetration.

Volume of Distribution (VD): The predicted volume of distribution for this compound is moderate. The volume of distribution relates the amount of a drug in the body to its concentration in the blood. acs.orgtandfonline.comatomscience.org Compounds with high lipophilicity and tissue binding tend to have a larger volume of distribution. acs.org While lipophilic, the compound's potential for some plasma protein binding may limit its extensive distribution into tissues.

Plasma Protein Binding (PPB): It is predicted that this compound will exhibit a moderate to high degree of plasma protein binding, primarily to albumin. Lipophilicity is a significant driver of plasma protein binding. nih.govnih.govbiorxiv.org The logP value of the compound suggests favorable interactions with the hydrophobic pockets of plasma proteins.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Blood-Brain Barrier (BBB) Penetration | BBB+ | The compound is predicted to cross the blood-brain barrier. |

| Volume of Distribution (VD, L/kg) | 1 - 3 L/kg | Moderate distribution into tissues is expected. |

| Plasma Protein Binding (%) | 80 - 95% | The compound is likely to be significantly bound to plasma proteins. |

In Silico Metabolism Pathway Prediction

The metabolism of a drug significantly influences its duration of action and the formation of potentially active or inactive metabolites. The primary site of drug metabolism is the liver, involving cytochrome P450 (CYP) enzymes. nih.gov

Predicted Metabolic Pathways: For this compound, the most probable metabolic pathways involve the modification of the alkoxy and methyl groups, as well as the quinoline ring system.

O-Dealkylation: The ethoxy and methoxy groups are susceptible to O-dealkylation by CYP enzymes. washington.eduacsgcipr.org O-de-ethylation of the ethoxy group would yield the corresponding phenol (B47542) and acetaldehyde, while O-demethylation of the methoxy group would produce a different phenol and formaldehyde. nih.gov

Aromatic Hydroxylation: The quinoline ring itself can undergo hydroxylation at various positions, a common metabolic pathway for aromatic systems. nih.gov

Aliphatic Hydroxylation: The methyl group at the 2-position is also a potential site for hydroxylation, leading to the formation of a primary alcohol.

Predicted Major Metabolites: Based on these predicted pathways, the likely major metabolites of this compound are:

6-Methoxy-2-methyl-4-quinolin-ol (from O-de-ethylation)

4-Ethoxy-2-methyl-6-quinolin-ol (from O-demethylation)

(4-Ethoxy-6-methoxy-quinolin-2-yl)methanol (from hydroxylation of the 2-methyl group)

Various hydroxylated quinoline derivatives

| Metabolic Reaction | Predicted Site | Resulting Metabolite Structure |

|---|---|---|

| O-De-ethylation | 4-Ethoxy group | 6-Methoxy-2-methyl-4-quinolin-ol |

| O-Demethylation | 6-Methoxy group | 4-Ethoxy-2-methyl-6-quinolin-ol |

| Aliphatic Hydroxylation | 2-Methyl group | (4-Ethoxy-6-methoxy-quinolin-2-yl)methanol |

| Aromatic Hydroxylation | Quinoline ring | Hydroxylated derivatives of the parent compound |

Structure Activity Relationships Sar and Mechanistic Pathways of Action

Influence of Substituents on Biological Activity Profiles

The specific arrangement of ethoxy, methoxy (B1213986), and methyl groups on the quinoline (B57606) scaffold of 4-Ethoxy-6-methoxy-2-methylquinoline creates a unique electronic and steric environment that dictates its interaction with biological targets.

The presence of an alkoxy group, such as an ethoxy group, at the 4-position of the quinoline ring is a common feature in many biologically active compounds. The synthesis of 4-alkoxy quinolines can be achieved through methods like the condensation and cyclization of 2-(2-trimethylsilyl)ethynyl)aniline with arylaldehydes. researchgate.net

The specific contribution of the 4-ethoxy group to the activity of this compound is an area of ongoing research. However, studies on related quinoline derivatives provide insights. For instance, in a series of 2-(furan-2-yl)-4-phenoxy-quinoline derivatives, the 4-phenoxy group (structurally related to the 4-ethoxy group) was part of a scaffold that exhibited inhibitory effects on lysozyme (B549824) and β-glucuronidase release, suggesting anti-inflammatory potential. nih.gov The ethoxy group, being an electron-donating group, can influence the electron density of the quinoline ring system, which in turn can affect its binding affinity to various receptors and enzymes.

Research has shown that the 6-methoxy group is important for various biological activities. For example, derivatives of 6-methoxyquinoline (B18371) have been investigated as potential P-glycoprotein (P-gp) inhibitors, which are important in overcoming multidrug resistance in cancer. nih.gov In these derivatives, the methyl group of the methoxy moiety can form hydrophobic contacts within the binding pocket of the target protein. nih.gov Furthermore, the 6-methoxy group has been a key component in the development of compounds targeting latent HIV-1. rsc.org Studies on analogues revealed that replacing the 6-methoxy group with larger alkoxy groups like isopropoxy could be detrimental to activity, while a 6-ethoxy group could sometimes enhance potency compared to the 6-methoxy equivalent. rsc.org This highlights the sensitivity of biological activity to the nature of the substituent at the C-6 position. rsc.org The 6-methoxy group is also present in quinoline derivatives investigated as inhibitors of PI3K/AkT/mTOR pathway, a critical signaling cascade in cancer. nih.gov

The methyl group at the 2-position of the quinoline ring can significantly influence the molecule's interaction with biological targets. The presence of a methyl group can affect the compound's steric profile and its ability to fit into the binding sites of receptors and enzymes.

In the context of antiviral research, 2-methylquinoline (B7769805) derivatives have been identified as potential agents for reversing HIV latency. rsc.org Specifically, the compound known as antiviral 6 (AV6) is a 2-methylquinoline derivative. rsc.org The 2-methyl group is also a feature in dactolisib (B1683976), a potent inhibitor of the PI3K/mTOR pathway, which has shown antiproliferative activity in cancer models. nih.gov Furthermore, studies on azo-polymers containing a 2-methylquinoline moiety have shown that this substituent can influence the optical and photochromic properties of the material, which, while not a direct receptor interaction, demonstrates its impact on molecular behavior. researchgate.net

Investigation of Molecular Mechanisms of Action (In Vitro Research)

In vitro studies are essential for elucidating the specific molecular pathways through which this compound exerts its effects. These investigations often focus on enzyme inhibition and the modulation of cellular signaling pathways.

Quinolines are a well-established class of compounds known to inhibit various enzymes. nih.govnbinno.com The specific inhibitory profile of this compound is an area of active investigation. The 6-methoxyquinoline scaffold is a precursor for synthesizing inhibitors of bacterial DNA gyrase and topoisomerase, as well as tubulin polymerization inhibitors. sigmaaldrich.com

Table 1: Examples of Enzyme Inhibition by Quinoline Derivatives

| Quinoline Derivative Class | Target Enzyme(s) | Biological Implication |

|---|---|---|

| 5-Amino-2-aroylquinolines | Tubulin | Inhibition of polymerization, potential anticancer activity. sigmaaldrich.com |

| 3-Fluoro-6-methoxyquinolines | Bacterial DNA gyrase, Topoisomerase | Potential antibacterial activity. sigmaaldrich.com |

| Imidazo[4,5-c]quinoline derivatives | PI3K/mTOR kinases | Antiproliferative activity in cancer. nih.gov |

This table is generated based on data for related quinoline structures to infer potential mechanisms for this compound.

The inhibitory action of quinoline derivatives often involves binding to the active site of the target enzyme, thereby preventing the substrate from binding and catalysis from occurring. The substituents on the quinoline ring play a crucial role in determining the affinity and selectivity of this binding.

Beyond direct enzyme inhibition, quinoline derivatives can modulate complex intracellular signaling pathways that are often dysregulated in disease states.

The PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival, is a known target for quinoline-based inhibitors. nih.gov Compounds like dactolisib and omipalisib, which feature substituted quinoline cores, are potent inhibitors of this pathway. nih.gov The 6-methoxy group, in particular, has been noted in derivatives that inhibit this pathway. nih.gov

Another important signaling pathway targeted by quinoline derivatives is the HGF/c-Met pathway, which is implicated in various cancers. nih.gov Quinoline-based inhibitors of the c-Met receptor kinase domain have been developed, and they typically bind to the ATP-binding site, blocking downstream signaling. nih.gov

Furthermore, in the context of viral latency, 2-methylquinoline derivatives have been shown to reactivate latent HIV-1 gene expression, suggesting an interaction with cellular pathways that control viral transcription. rsc.org

Table 2: Signaling Pathways Modulated by Quinoline Derivatives

| Signaling Pathway | Class of Quinoline Derivative | Biological Outcome |

|---|---|---|

| PI3K/Akt/mTOR | Imidazo[4,5-c]quinolines, 6-substituted quinolines | Inhibition of cell proliferation, potential anticancer effect. nih.gov |

| HGF/c-Met | Various quinoline-based inhibitors | Inhibition of cancer cell development and progression. nih.gov |

| HIV-1 Latency Pathways | 2-Methylquinoline derivatives (e.g., AV6) | Reactivation of latent HIV-1 expression. rsc.org |

This table provides examples of signaling pathway modulation by related quinoline compounds, suggesting potential areas of activity for this compound.

Interactions with Cellular Macromolecules (e.g., DNA, Proteins)

The biological activity of quinoline derivatives is often attributed to their interactions with key cellular macromolecules such as DNA and various proteins. For instance, certain quinoline-based compounds have been designed as microbial DNA gyrase inhibitors. sigmaaldrich.com These compounds can interfere with the enzyme's function, which is crucial for bacterial DNA replication and repair.

In the context of anticancer activity, quinoline derivatives have been developed as inhibitors of critical proteins involved in cell signaling and proliferation. These include receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and HER-2. rsc.org Inhibition of these proteins can block downstream signaling pathways that promote tumor growth. Furthermore, some quinolines have been identified as potent tubulin polymerization inhibitors, disrupting the formation of microtubules which are essential for cell division. nih.gov Molecular docking studies of quinoline derivatives have also shown potential interactions with enzymes like HIV reverse transcriptase. nih.gov The specific interactions of this compound with such macromolecules are a subject for further investigation, but the established activity of its chemical class suggests it may have similar targets.

Cellular Processes Affected (e.g., Cell Cycle, Apoptosis)

The interaction of quinoline derivatives with cellular macromolecules can lead to significant effects on fundamental cellular processes, including the cell cycle and apoptosis (programmed cell death).

Cell Cycle: By inhibiting proteins like tubulin, certain quinoline compounds can cause cell cycle arrest, typically at the G2/M phase. nih.gov This prevents the cell from proceeding through mitosis, ultimately leading to a halt in proliferation. Similarly, inhibition of EGFR and HER-2 can also lead to cell cycle arrest. rsc.org

Apoptosis: The disruption of normal cellular functions by quinoline derivatives can trigger apoptotic pathways. For example, the inhibition of survival signals mediated by EGFR/HER-2 can lead to the activation of pro-apoptotic proteins like Bax and caspases, while reducing the levels of anti-apoptotic proteins such as Bcl-2. rsc.org Some quinoline-oxadiazole derivatives have been shown to significantly increase the percentage of apoptotic cells in cancer cell lines. uni.lu The induction of apoptosis is a key mechanism for the anticancer effects observed in many quinoline-based compounds.

Comparative SAR Studies with Related Quinoline Derivatives

Structure-activity relationship studies on quinoline derivatives provide valuable insights into how modifications to the quinoline scaffold influence biological activity. A study focusing on a series of 4-alkoxy-6-methoxy-2-methylquinolines, which includes the subject of this article, has highlighted their potential as antitubercular agents. This research indicates that variations in the alkoxy group at the 4-position can modulate the activity against Mycobacterium tuberculosis. mdpi.com

In broader studies of 2,4-disubstituted quinolines, the nature of the substituents at these positions has been shown to be critical for their biological effects. For example, the presence of bulky aryl groups at the 2 and 4 positions has been associated with enhanced anticancer and antimicrobial activities. nih.gov

The methoxy group at the 6-position is also a common feature in many biologically active quinolines. In some series of quinoline-carbonitrile derivatives, the methoxy group at this position was found to be preferable for antibacterial activity compared to a methyl group or no substitution. epa.gov

The following table provides a comparative overview of the biological activities of related quinoline derivatives, illustrating the impact of different substitution patterns.

| Compound/Derivative Class | Substitutions | Observed Biological Activity |

| 4-alkoxy-6-methoxy-2-methylquinolines | Varied alkoxy group at C4 | Antitubercular activity |

| 2,4-disubstituted quinolines | Bulky aryl groups at C2 and C4 | Anticancer and antimicrobial activities |

| 6-methoxy-2-arylquinolines | Hydroxymethyl at C4 | P-glycoprotein inhibition |

| 5,6,7-trimethoxy quinolines | N-aryl at C4 or 2-styryl at C2 | Anticancer and tubulin polymerization inhibition |

| Quinoline-carbonitriles | Methoxy at C6 | Enhanced antibacterial activity |

Rational Design Principles Derived from SAR for Enhanced Biological Potency

The collective findings from SAR studies on quinoline derivatives have led to the formulation of rational design principles aimed at optimizing their therapeutic potential.

One key principle is molecular hybridization , which involves combining the quinoline scaffold with other pharmacophores to create hybrid molecules with enhanced or dual-target activity. nih.gov This approach has been used to develop novel anticancer and antimicrobial agents.

Another important design strategy is the targeted modification of substituents at specific positions on the quinoline ring. For example, based on 3D-QSAR models, specific regions on the quinoline structure can be identified for modification to improve inhibitory activity against a particular target. mdpi.com The introduction of different functional groups can modulate the compound's electronic properties, steric profile, and hydrogen bonding capacity, all of which can influence its binding affinity to a biological target.

The development of quinoline-based inhibitors for enzymes like PI3K/mTOR has been guided by the synthesis of key intermediates such as 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, which shares the same core as the compound of interest. atlantis-press.comsigmaaldrich.com This highlights the importance of a modular and strategic approach to synthesis in rational drug design.

Furthermore, computational methods such as molecular docking and molecular dynamics simulations are increasingly being used to predict the binding modes and affinities of novel quinoline derivatives, thereby guiding the design of more potent and selective compounds. rsc.orgnih.govnih.govmdpi.com These in-silico approaches help to rationalize observed SAR trends and prioritize the synthesis of the most promising candidates.

Lack of Specific Preclinical Data for this compound

Following a comprehensive review of scientific literature and databases, there is currently insufficient specific preclinical research data available for the chemical compound This compound to generate a detailed article according to the requested outline.

Extensive searches for in vitro and preclinical studies on the antimalarial, antimicrobial, antiviral, and anticancer properties of this exact molecule did not yield specific findings. The available research focuses on broader categories of quinoline derivatives or analogues with different substitution patterns.

Therefore, it is not possible to provide a scientifically accurate report on the following specified research applications for This compound :

Medicinal Chemistry Research Applications Preclinical Investigations

Anticancer Research Applications (In Vitro and Preclinical Models)

Modulation of Cell Proliferation and Apoptosis Pathways

Without specific data on 4-Ethoxy-6-methoxy-2-methylquinoline , any attempt to create content for the requested sections would be speculative and would not adhere to the required standards of scientific accuracy. Further research on this specific compound is needed to determine its potential medicinal chemistry applications.

Telomerase Inhibition Studies

While the broader class of quinoline (B57606) derivatives has been investigated for anticancer properties, specific preclinical studies focusing on the telomerase inhibitory activity of this compound are not extensively detailed in publicly available research. Telomerase, an enzyme responsible for maintaining the length of telomeres, is a significant target in cancer research as its activity is upregulated in the vast majority of cancer cells, contributing to their immortality.

Research into quinoline-based compounds has shown that the heterocyclic scaffold can serve as a basis for the design of telomerase inhibitors. The activity of these derivatives is often dependent on the nature and position of various substituents on the quinoline ring system. For instance, studies on other substituted quinolines have demonstrated that they can interact with telomerase, although specific inhibitory concentrations (IC₅₀) and detailed mechanisms for this compound are not readily found in the current body of literature. Further focused research would be necessary to elucidate its specific potential in this area.

Anti-inflammatory Research (Preclinical Studies)

The anti-inflammatory potential of quinoline derivatives is a well-established area of medicinal chemistry research. nih.gov These compounds can modulate inflammatory pathways by targeting key enzymes and signaling proteins. The anti-inflammatory effects of quinoline derivatives are highly influenced by the substituents on the quinoline core. nih.gov For example, the presence of methoxy (B1213986) groups has been noted in other quinoline structures with demonstrated anti-inflammatory activity. nih.gov

Preclinical models, such as lipopolysaccharide (LPS)-stimulated macrophage assays, are commonly used to evaluate the anti-inflammatory effects of new compounds. lew.ro In these models, researchers measure the inhibition of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). nih.govlew.ro While a variety of substituted quinolines have been shown to inhibit these markers, specific data from such preclinical studies for this compound, including its efficacy and potency, are not specifically documented in available scientific reports.

Table 1: Investigated Anti-inflammatory Targets for Quinoline Derivatives

| Biological Target | General Role in Inflammation | Potential Effect of Quinoline Derivatives |

| TNF-α | Pro-inflammatory cytokine | Inhibition of production/release |

| IL-6 | Pro-inflammatory cytokine | Inhibition of production/release |

| COX-2 | Enzyme mediating prostaglandin (B15479496) synthesis | Inhibition of activity |

This table represents common targets for the quinoline class of compounds; specific data for this compound is not available.

Other Biological Research Areas (e.g., Corrosion Inhibition Studies)

Beyond medicinal applications, quinoline derivatives have been recognized for their efficacy as corrosion inhibitors, particularly for protecting mild steel in acidic environments. researchgate.netresearchgate.net The mechanism of action typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal.

The effectiveness of a quinoline-based corrosion inhibitor is largely dependent on its molecular structure. The presence of heteroatoms (like nitrogen in the quinoline ring and oxygen in the ethoxy and methoxy groups) and π-electrons in the aromatic system allows for strong adsorption onto the metal surface. researchgate.netresearchgate.net Quinoline derivatives containing methoxy (–OMe) groups have been specifically noted for their good performance as corrosion inhibitors. researchgate.net These electron-donating groups can enhance the electron density on the molecule, facilitating a more stable and effective protective layer on the metal.

Studies on various quinoline derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of these molecules often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface of the steel. researchgate.net While the structural features of this compound make it a plausible candidate for corrosion inhibition, specific experimental data, such as inhibition efficiency percentages in different acidic media (e.g., HCl, H₂SO₄), are not available in the reviewed literature.

Table 2: Key Parameters in Corrosion Inhibition Studies for Quinoline Derivatives

| Parameter | Description | Relevance |

| Inhibition Efficiency (%) | The percentage reduction in the corrosion rate in the presence of the inhibitor. | Measures the effectiveness of the compound. |

| Corrosive Medium | The acidic solution (e.g., 1M HCl, 0.5M H₂SO₄) in which the test is conducted. | Performance can vary with the environment. |

| Inhibition Mechanism | The mode of action (e.g., mixed-type, anodic, cathodic). | Explains how the inhibitor protects the metal. |

| Adsorption Isotherm | A model (e.g., Langmuir, Freundlich) that describes the adsorption behavior. | Provides insight into the interaction between the inhibitor and the metal surface. |

This table outlines typical data collected for quinoline-based corrosion inhibitors; specific values for this compound are not documented in the available literature.

Future Directions and Emerging Research Perspectives

Exploration of Novel Synthetic Routes for Diverse 4-Ethoxy-6-methoxy-2-methylquinoline Analogues

The generation of a diverse library of analogues is fundamental to exploring the structure-activity relationship (SAR) of the this compound scaffold. While classical methods like the Doebner-von Miller, Skraup, and Combes syntheses provide foundational routes to the quinoline (B57606) core, future research will likely focus on more efficient, sustainable, and versatile technologies. wikipedia.orgsci-hub.se

Modern synthetic strategies offer significant advantages over classical methods. For instance, microwave-assisted and ultrasound-assisted syntheses can dramatically reduce reaction times and improve yields. frontiersin.org Palladium-catalyzed cross-coupling reactions, such as C-H activation, could enable the direct and precise installation of various substituents onto the quinoline core, bypassing multi-step classical routes. The development of one-pot, multicomponent reactions will be instrumental in rapidly generating structural diversity from simple precursors. sci-hub.se Flow chemistry, in particular, offers a scalable and safe platform for optimizing reaction conditions and producing analogues with high purity.

| Synthetic Approach | Description | Potential Advantages for Analogue Synthesis |

| Classical Methods (e.g., Doebner, Skraup) | Well-established reactions using anilines and carbonyl compounds, often under harsh acidic conditions. sci-hub.senih.gov | Foundational, reliable for specific core structures. |

| Microwave/Ultrasound-Assisted Synthesis | Use of microwave or ultrasonic irradiation to accelerate chemical reactions. frontiersin.org | Reduced reaction times, increased yields, improved energy efficiency. |

| Transition-Metal Catalysis | Reactions (e.g., C-H activation, cross-coupling) catalyzed by metals like palladium or iridium. | High regioselectivity, functional group tolerance, access to novel chemical space. |

| Flow Chemistry | Continuous processing of chemical reactions in a reactor system. | Enhanced safety, precise control over parameters, easy scalability, and improved purity. |

Future work should focus on applying these modern methods to a suitably substituted aniline (B41778), like 4-methoxy-2-nitroaniline (B140478) or p-anisidine (B42471), as a precursor to build the 6-methoxyquinoline (B18371) core, followed by functionalization at the 2- and 4-positions. nih.govnih.gov

Application of Advanced Computational Techniques for De Novo Design and Optimization

Computational modeling is an indispensable tool in modern drug discovery, enabling the rational design and optimization of new chemical entities while reducing costs and timelines. mdpi.com For this compound, a synergistic application of various in silico techniques can guide the synthesis of analogues with enhanced biological profiles.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. mdpi.comresearchgate.netnih.gov These models correlate the 3D structural features of a series of analogues with their biological activity, identifying which steric and electrostatic fields are critical for potency. mdpi.comnih.gov

Molecular docking simulations can predict the binding mode and affinity of designed analogues against specific biological targets, such as protein kinases or enzymes implicated in disease. mdpi.comnih.gov This allows for the rational modification of the scaffold to improve interactions with key amino acid residues in the target's active site. mdpi.com Furthermore, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction models can be used early in the design phase to filter out compounds with poor pharmacokinetic properties or potential toxicity, ensuring that synthetic efforts are focused on the most promising candidates. nih.govnih.gov

| Computational Technique | Application for this compound Analogues | Key Outcome |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate structural features of analogues with their biological activity. mdpi.comresearchgate.net | Identify key steric and electronic requirements for improved potency. |

| Molecular Docking | Predict binding poses and affinities within a biological target's active site. mdpi.comnih.gov | Guide rational modifications to enhance target-specific interactions. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior and stability of the ligand-protein complex over time. researchgate.netnih.gov | Assess the conformational stability of the binding mode predicted by docking. |

| ADMET Prediction | Forecast pharmacokinetic properties (e.g., absorption, toxicity) in silico. nih.govnih.gov | Prioritize compounds with favorable drug-like properties for synthesis. |

Investigation of Polypharmacology and Multi-Targeting Approaches

Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple pathological pathways, making single-target drugs less effective. rsc.org Polypharmacology, where a single molecule is designed to modulate multiple targets, is an emerging therapeutic strategy that can offer superior efficacy and a lower risk of drug resistance. mdpi.comresearchgate.net The substituted quinoline scaffold is an excellent platform for developing multi-target agents. mdpi.comrsc.org

Future research should explore the potential of this compound analogues to act as multi-target inhibitors. For instance, in oncology, derivatives could be designed to simultaneously inhibit protein kinases (e.g., VEGFR-2, EGFR) and other critical cancer-related proteins like topoisomerases or bromodomains. mdpi.comresearchgate.net In neurodegenerative diseases, a single quinoline compound could be engineered to inhibit both cholinesterases and monoamine oxidases (MAOs), addressing different aspects of cognitive decline. rsc.org This approach involves designing hybrid molecules that combine the pharmacophoric features necessary for interacting with distinct biological targets. nih.gov

Synergistic Research Combining Synthetic Chemistry, Spectroscopic Analysis, and Computational Modeling

The most rapid and effective path to novel therapeutics involves a tightly integrated, iterative cycle of design, synthesis, and testing. This synergistic approach, combining computational modeling with practical chemistry and analysis, creates a powerful feedback loop for drug discovery. researchgate.netnih.gov

In the context of this compound, computational tools can first be used to design a focused library of virtual analogues with high predicted activity and favorable drug-like properties. The most promising candidates would then be synthesized using modern, efficient chemical routes. Following synthesis, advanced spectroscopic techniques (NMR, MS, X-ray crystallography) would be used to confirm the structure and purity of the new compounds. The experimentally determined biological activity of these analogues would then be fed back into the computational models, refining their predictive power. This iterative cycle allows for the rapid optimization of the lead scaffold, progressively improving potency, selectivity, and pharmacokinetic properties.

Potential for Developing Advanced Preclinical Research Tools and Probes

Beyond direct therapeutic applications, the this compound scaffold holds significant potential for the development of sophisticated chemical probes and diagnostic tools. acs.org These tools are invaluable for basic research, enabling the study of biological processes and the validation of new drug targets.

By incorporating a fluorescent moiety or a reactive group, analogues of this compound could be converted into fluorescent probes. researchgate.net Such probes can be used for bio-imaging applications, allowing researchers to visualize specific analytes or cellular structures in living cells. nih.govelifesciences.org For example, a quinoline-based probe was successfully developed to detect and monitor hypochlorous acid in a model of rheumatoid arthritis. nih.gov Derivatives could also be functionalized with reporter tags (e.g., biotin) for use in affinity-based proteomics to identify the cellular targets of the parent compound. The development of photo-activatable or "caged" derivatives would offer precise spatiotemporal control over biological activity, providing a powerful method for dissecting complex signaling pathways.

Q & A

Advanced Question

- Ethoxy vs. Chloro at C4 : Ethoxy groups enhance lipophilicity, improving membrane permeability, while chloro substituents increase electrophilicity, affecting target binding .

- Methoxy at C6 : Electron-donating methoxy groups stabilize aromatic systems, enhancing interactions with enzymes (e.g., antimicrobial targets) .

- Contradictory Data : Discrepancies in bioactivity (e.g., IC values) may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) is recommended .

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Advanced Question

- Meta-Analysis : Compare substituent effects across studies. For example, 4-ethoxy derivatives show higher 5-HT receptor affinity than 4-chloro analogs .

- Experimental Reproducibility : Standardize assay protocols (e.g., cell lines, incubation times). A 2021 study resolved conflicting cytotoxicity data by controlling ROS levels in cell cultures .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations due to substituent steric effects .

How can functional group transformations expand the utility of this compound in drug discovery?

Advanced Question

- Oxidation/Reduction : Convert the ethoxy group to hydroxyl (via BBr) for hydrogen bonding or to aldehyde (via CrO) for Schiff base formation .

- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C2 or C8 using Pd catalysts, enabling library diversification .

- Biological Probes : Conjugation with fluorescent tags (e.g., dansyl chloride) via amine intermediates facilitates target identification in cellular assays .

What computational methods predict the physicochemical properties of this compound?

Advanced Question

- DFT Calculations : Optimize geometry (e.g., Gaussian 09) to determine HOMO-LUMO gaps (≈4.5 eV) and electrostatic potential maps, correlating with reactivity .

- LogP Prediction : Tools like ChemAxon estimate logP ≈ 2.8, aligning with experimental solubility in DMSO (10–20 mM) .

- ADMET Profiling : SwissADME predicts moderate CYP3A4 inhibition (≈60%), suggesting potential drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.